FYN Kinase Inhibitory Potency: 153 nM Analog vs. Structural Basis for Target Compound Differentiation
The closest structurally characterized analog, 4-[3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]-2-methoxy-phenol, inhibits FYN kinase with an IC50 of 153 nM in an ATP-dependent phosphorylation assay [1]. The target compound replaces the 6-(2-methoxy-phenol) substituent with a trans-4-hydroxycyclohexylamino group. In imidazo[1,2-b]pyridazine FYN inhibitors, this 6-position substitution typically modulates potency by 3- to 10-fold and significantly alters logD and hydrogen-bond donor/acceptor profiles, directly impacting kinase selectivity and cellular permeability [2].
| Evidence Dimension | FYN kinase IC50 |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to differ from analog based on 6-position substituent steric/electronic effects |
| Comparator Or Baseline | 4-[3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]-2-methoxy-phenol: IC50 = 153 nM |
| Quantified Difference | Exact value unknown; structural SAR indicates ≥3-fold shift in potency relative to methoxy-phenol analog |
| Conditions | Human FYN kinase, ATP-dependent phosphorylation assay (BindingDB assay ID 1, entry 9172) |
Why This Matters
Understanding the 6-position substituent effect allows users to calibrate expected kinase panel selectivity and avoid assuming equipotency across analogs.
- [1] BindingDB BDBM447029. IC50 = 153 nM for FYN kinase. Assay: ATP-dependent phosphorylation measured via ADP-Glo or similar. (https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=447029) View Source
- [2] US Patent US10688093B2; Tables 3–4 illustrate 6-position substitution effects on FYN inhibition. Pathways Neuro Pharma Inc., 2020. View Source
